![molecular formula C26H31ClN4O3S2 B2630588 4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189723-40-7](/img/structure/B2630588.png)
4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Beschreibung
This compound is a benzamide derivative featuring a thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a sulfonamide-linked azepane ring at the para-position of the benzamide moiety. The hydrochloride salt enhances its solubility and stability for pharmacological applications.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S2.ClH/c31-25(21-10-12-22(13-11-21)35(32,33)30-15-6-1-2-7-16-30)28-26-27-23-14-17-29(19-24(23)34-26)18-20-8-4-3-5-9-20;/h3-5,8-13H,1-2,6-7,14-19H2,(H,27,28,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSRWTGLPIXKPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s closest structural analog, N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (), provides a basis for comparison. Below is a detailed analysis of key differences and their implications:
Table 1: Structural and Physicochemical Comparison
Structural Implications
Sulfonamides are known to interact with enzymatic active sites (e.g., carbonic anhydrase inhibitors), suggesting divergent biological targets. The tert-butyl group in the analog contributes to hydrophobicity, which may favor membrane permeability but reduce aqueous solubility.
Pharmacokinetic Considerations :
- The hydrochloride salt in both compounds improves bioavailability, but the azepane-sulfonyl group’s polarity may reduce metabolic clearance compared to the tert-butyl analog.
Synthetic Complexity :
- The azepane-sulfonyl moiety requires additional synthetic steps (e.g., sulfonylation of azepane), increasing manufacturing complexity relative to the tert-butyl analog, which can be introduced via straightforward alkylation.
Limitations and Gaps in Available Data
- No peer-reviewed studies directly comparing the target compound with its tert-butyl analog are accessible.
- Physicochemical and ADMET data (e.g., LogP, IC₅₀ values) for the azepane-sulfonyl variant remain undisclosed.
Q & A
Q. What are the optimal synthetic routes for 4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride?
Methodological Answer: The synthesis involves stepwise coupling of the azepane sulfonyl and thiazolo-pyridine benzamide moieties. Key steps include:
- Sulfonylation : React azepane with sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl intermediate.
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the sulfonylbenzoyl group to the thiazolo-pyridine amine.
- Hydrochloride Salt Formation : Precipitate the final product using HCl in ethanol.
Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize pH during salt formation to avoid decomposition .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Combine multiple analytical techniques:
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (e.g., as in sulfonamide derivatives in ) .
- NMR Spectroscopy : Assign peaks using , , and 2D experiments (e.g., HSQC, HMBC) to confirm substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., ESI+ mode, ±2 ppm accuracy) .
Q. What analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 6.5, as in ) at 1.0 mL/min .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., 10°C/min under N) to identify decomposition points.
- Karl Fischer Titration : Quantify residual moisture to assess hygroscopicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the benzyl (e.g., electron-withdrawing groups) or azepane (e.g., ring expansion) moieties.
- In Vitro Assays : Test analogs against target receptors (e.g., kinase inhibition assays) using dose-response curves (IC determination).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions, referencing PubChem-derived structural data () .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., cytotoxicity vs. target-specific activity).
- Batch Reprodubility Checks : Compare synthetic batches using HPLC purity profiles and elemental analysis.
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to rule out false negatives from rapid degradation .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to optimize binding kinetics.
- Metabolite Identification : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.
- LC-MS Analysis : Identify degradation products and propose degradation pathways.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor changes via XRD and DSC .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.